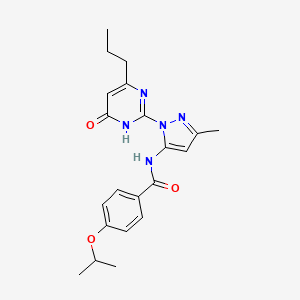

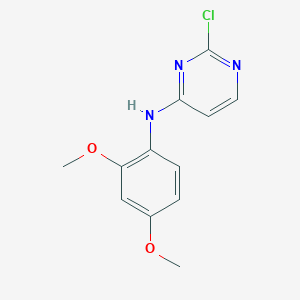

2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often explored for their potential as therapeutic agents. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss various pyrimidine derivatives with chloro and amino substituents, which can provide insights into the chemical behavior and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves multi-step reactions, starting from simple precursors. For instance, the synthesis of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was achieved by condensation reactions starting from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation with ethane-1,2-diamine . Similarly, other pyrimidine derivatives were synthesized using methods like the aza-Wittig reaction , coupling reactions , and cyclization . These methods could potentially be adapted for the synthesis of "this compound."

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using techniques such as X-ray diffraction, which provides information about the crystal system and space group, as well as bond lengths and angles . Density functional theory (DFT) calculations are also used to optimize geometric parameters and compare them with experimental values . The molecular electrostatic potential (MEP) surface map can be investigated to understand the electronic properties of the molecule .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, as demonstrated by the selective production of 4-substituted pyrazolo[3,4-d]pyrimidine from a chloromethyl derivative . The reactivity of the chlorine atom in the "2-chloro" moiety of the compound suggests that it could also participate in similar substitution reactions, potentially leading to a wide range of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro and methoxy groups can affect these properties. For example, the crystal structure analysis provides insights into the molecular packing and potential intermolecular interactions, which can influence the compound's physical state and solubility . The chemical properties, such as reactivity and potential as a ligand in coordination chemistry, can be inferred from the electronic structure and MEP analysis .

Biological Activity Analysis

Pyrimidine derivatives often exhibit significant biological activities, including anticancer properties. The compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide showed marked inhibition against various human cancer cell lines, suggesting promising anticancer activity . Molecular docking studies can reveal the potential interactions of these compounds with biological targets, providing insights into their mechanism of action . The biological activity of "this compound" could be explored in a similar manner, considering its structural similarity to the compounds studied.

Aplicaciones Científicas De Investigación

Kinase Inhibition

One significant application of compounds structurally related to 2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine is as kinase inhibitors. For instance, a study on the structure of a similar compound, N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine, revealed its potential as a new inhibitor of CLK1 and DYRK1A kinases (Guillon et al., 2013).

Crystal Structure Analysis

The crystal structure of related compounds, like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, has been studied, showing how molecules form inversion dimers and are packed into layers by π-stacking interactions (Repich et al., 2017).

Novel Synthetic Routes

Research has explored novel synthetic routes for related pyrimidines. For example, the use of 2-chloro-4-tetrafluorophenoxypyrimidine has demonstrated a broad utility in sequential palladium-catalyzed functionalization at the pyrimidine C-2 position (O'donnell & Charrier, 2016).

Facile Synthesis and Docking Studies

Facile synthesis methods for similar compounds, like N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been developed, leading to good yields and characterized products, useful for docking studies (Bommeraa et al., 2019).

Antidepressant and Nootropic Agents

Compounds with a similar structure have been investigated for their antidepressant and nootropic activities. For example, N′-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide and its analogues demonstrated significant antidepressant activity in preclinical models (Thomas et al., 2016).

Antiangiogenic Potential

Studies on pyrimidine derivatives, including compounds derived from 4-chloro-6-methoxy-N,N-dimethyl pyrimidin-2-amine, have shown potential as antiangiogenic agents, with significant results in binding energy and RMSD calculations (Jafar & Hussein, 2021).

Antibacterial Agent Development

Compounds like 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine have been synthesized and evaluated for antibacterial activity, indicating their potential in developing new antibacterial agents (Murugavel et al., 2015).

Anticancer Agent Development

New pyrimidine derivatives, such as those synthesized from 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, have been screened for anticancer activities, with some compounds showing remarkable growth inhibition in cancer cell lines (Rashid et al., 2014).

N-Aryl Derivatives Synthesis

The synthesis of N-arylpyrimidin-2-amine derivatives has been explored, providing new methods for the preparation of heterocyclic compounds, which are significant in medicinal chemistry (El-Deeb et al., 2008).

Anticancer Activity

Studies on derivatives like 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine have highlighted their moderate anticancer activity, contributing to the field of cancer treatment research (Jiu-fu et al., 2015).

DMAP Catalyzed Synthesis

Research on the synthesis of pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, catalyzed by DMAP, demonstrates the diversity of synthesis methods for pyrimidine derivatives (Khashi et al., 2015).

Corrosion Inhibition

Pyrimidinic Schiff bases, such as benzylidene-pyrimidin-2-yl-amine, have been identified as effective corrosion inhibitors for mild steel, which is valuable in industrial applications (Ashassi-Sorkhabi et al., 2005).

Novel Carbon-Nitrogen Bond Cleavage Reaction

Innovative reactions like the carbon-nitrogen bond cleavage have been utilized for the synthesis of pyrimidine derivatives, expanding the scope of synthetic chemistry (Lal & Gidwani, 1993).

Antimicrobial and Antitubercular Activities

Synthesized pyrimidine-azetidinone analogues have been evaluated for their antioxidant, antimicrobial, and antitubercular activities, demonstrating their potential in the development of new therapeutic agents (Chandrashekaraiah et al., 2014).

Antifungal Effect

Derivatives of 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine have shown promising antifungal effects against significant types of fungi, indicating their potential in developing antifungal agents (Jafar et al., 2017).

Hydrogen Bonding Characterization

Quantum chemical characterization of hydrogen bonding sites in pyrimidine derivatives has provided deeper insights into their molecular interactions and potential applications (Traoré et al., 2017).

Antihypertensive Activity

Certain 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives have been identified for their antihypertensive activity, showing promise for the development of new cardiovascular drugs (Bennett et al., 1981).

Conversion into Amino and Chloro Derivatives

6-Alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones have been transformed into various derivatives, enhancing the versatility of pyrimidine chemistry (Botta et al., 1985).

Antiproliferative Evaluation

New pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives have shown antiproliferative activity against cancer cell lines, contributing to cancer research and treatment development (Atapour-Mashhad et al., 2017).

Direcciones Futuras

Pyrimidinamine derivatives are considered promising compounds due to their outstanding activity and unique mode of action . Future research could focus on the synthesis and characterization of “2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine” and its derivatives, as well as their potential applications in various fields.

Mecanismo De Acción

Target of Action

Similar compounds have been found to target non-receptor protein-tyrosine kinases . These kinases play an essential role in regulating cell migration, adhesion, spreading, reorganization of the actin cytoskeleton, and formation and disassembly of focal adhesions .

Mode of Action

It can be inferred that the compound interacts with its targets, possibly non-receptor protein-tyrosine kinases, leading to changes in cellular processes such as cell migration, adhesion, and cytoskeleton reorganization .

Biochemical Pathways

Given its potential interaction with non-receptor protein-tyrosine kinases , it may affect pathways related to cell migration, adhesion, and cytoskeleton reorganization.

Result of Action

Based on its potential interaction with non-receptor protein-tyrosine kinases , it can be inferred that the compound may influence cellular processes such as cell migration, adhesion, and cytoskeleton reorganization.

Propiedades

IUPAC Name |

2-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-17-8-3-4-9(10(7-8)18-2)15-11-5-6-14-12(13)16-11/h3-7H,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAYOVNMHFHMSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NC(=NC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010651.png)

![5-(Cyclobutylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3010653.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3010655.png)

![1-ethyl-N-(6-fluorobenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3010656.png)

![1-(4-chlorophenyl)-N-[2-(1H-indol-3-ylsulfanyl)ethyl]cyclopentane-1-carboxamide](/img/structure/B3010658.png)

![4-cyano-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3010659.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B3010661.png)